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Compound of Interest

Compound Name: 3-Bromo-2-nitrotoluene

Cat. No.: B1267226 Get Quote

3-Bromo-2-nitrotoluene (C₇H₆BrNO₂) possesses a substitution pattern on the toluene

backbone that dictates its unique spectral signature. The interplay between the electron-

donating methyl group and the electron-withdrawing nitro and bromo groups creates a distinct

electronic environment for each nucleus, which is directly observable in its NMR, IR, and MS

spectra.

Caption: Structure of 3-Bromo-2-nitrotoluene with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the hydrogen and carbon framework of a

molecule.

¹H NMR Spectroscopy
The proton NMR spectrum reveals the electronic environment of the hydrogen atoms. In 3-
bromo-2-nitrotoluene, the aromatic protons are deshielded due to the electron-withdrawing

effects of the nitro and bromo groups.

Table 1: ¹H NMR Spectral Data of 3-Bromo-2-nitrotoluene
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Assigned Proton
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H6 ~7.6 d ~8.0

H4 ~7.4 d ~8.0

H5 ~7.2 t ~8.0

CH₃ ~2.5 s N/A

Note: Exact chemical shifts can vary based on the solvent and spectrometer frequency.

Expert Interpretation:

The aromatic protons (H4, H5, H6) appear in the downfield region, characteristic of protons

on a benzene ring. The electron-withdrawing nitro group significantly influences the chemical

shifts of adjacent protons.

The methyl protons (CH₃) appear as a singlet, as there are no adjacent protons to couple

with. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

Sample Preparation: Accurately weigh 10-20 mg of 3-bromo-2-nitrotoluene and dissolve it

in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small

amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

signal dispersion.

Tuning and Shimming: Tune the probe to the correct frequency and perform automated or

manual shimming to optimize the magnetic field homogeneity, which is critical for sharp, well-

resolved peaks.

Acquisition: Acquire the free induction decay (FID) using a standard pulse sequence. A

sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.
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Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction

to obtain the final spectrum.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectral Data of 3-Bromo-2-nitrotoluene

Assigned Carbon Chemical Shift (δ) ppm

C-NO₂ ~150

C-CH₃ ~135

Aromatic CH ~134, 130, 126

C-Br ~120

CH₃ ~20

Note: These are approximate chemical shifts. The specific assignment of the aromatic CH

carbons can be confirmed with 2D NMR techniques.

Expert Interpretation:

The carbon attached to the nitro group (C-NO₂) is the most downfield due to the strong

electron-withdrawing nature of this group.

The carbon bearing the bromine atom (C-Br) is also shifted downfield.

The methyl carbon (CH₃) appears at the highest field, which is typical for sp³-hybridized

carbons.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups within a molecule.

Table 3: Characteristic IR Absorption Bands for 3-Bromo-2-nitrotoluene
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Wavenumber (cm⁻¹) Vibration Type Functional Group

1550-1475 Asymmetric Stretch Aromatic Nitro (NO₂)

1360-1290 Symmetric Stretch Aromatic Nitro (NO₂)

3100-3000 C-H Stretch Aromatic

~1600, ~1475 C=C Stretch Aromatic Ring

~800-600 C-Br Stretch Aryl Halide

Expert Interpretation:

The most prominent and diagnostic peaks in the IR spectrum are the strong absorptions

corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.[1][2]

[3][4][5] The conjugation with the aromatic ring shifts these bands to slightly lower

wavenumbers compared to aliphatic nitro compounds.[2][3][4]

The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000

cm⁻¹ and the C=C skeletal vibrations in the 1600-1475 cm⁻¹ region.

The C-Br stretching vibration is expected in the fingerprint region of the spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

Sample Preparation: Place a small amount of the solid 3-bromo-2-nitrotoluene sample

directly onto the ATR crystal.

Background Scan: With the ATR accessory clean and empty, run a background scan to

account for atmospheric CO₂ and H₂O.

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal,

and then acquire the sample spectrum.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.orgchemboulder.com/Spectroscopy/specttutor/nitro.shtml
https://orgchemboulder.com/Spectroscopy/irtutor/nitrosir.shtml
http://openchemistryhelp.blogspot.com/2012/12/infrared-of-nitro-compounds.html?m=1
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Infrared_Spectroscopy_of_Aromatic_Nitro_Compounds.pdf
https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-x-nitro-groups-an-explosive-proposition
https://orgchemboulder.com/Spectroscopy/irtutor/nitrosir.shtml
http://openchemistryhelp.blogspot.com/2012/12/infrared-of-nitro-compounds.html?m=1
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Infrared_Spectroscopy_of_Aromatic_Nitro_Compounds.pdf
https://www.benchchem.com/product/b1267226?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Expected Key Ions in the Mass Spectrum of 3-Bromo-2-nitrotoluene

m/z Value Interpretation

215/217
Molecular ion peak [M]⁺ (characteristic isotopic

pattern for bromine)

169/171 [M - NO₂]⁺

90 [C₇H₆]⁺

Expert Interpretation:

The molecular ion peak will appear as a doublet with a mass-to-charge ratio (m/z) of 215 and

217, with approximately equal intensity. This is the characteristic isotopic signature of a

molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[6]

Common fragmentation pathways for aromatic nitro compounds involve the loss of the nitro

group (NO₂), which would result in a fragment ion at m/z 169/171.[7]

Further fragmentation can lead to the formation of other characteristic ions, such as the

tropylium ion or related structures.

Mass Spectrometry Workflow

Ionization Fragmentation
Detection

3-Bromo-2-nitrotoluene Electron Impact (EI) [M]⁺
m/z 215/217 [M - NO₂]⁺

m/z 169/171

- NO₂ Mass Analyzer
& Detector[C₇H₆]⁺

m/z 90
- Br Mass Spectrum
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Caption: A generalized workflow for the mass spectrometric analysis of 3-bromo-2-
nitrotoluene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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